
2-Ethoxycyclopropane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycyclopropane-1-carbohydrazide is a chemical compound with the CAS Number: 1849366-33-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 2-ethoxycyclopropane-1-carbohydrazide .
Synthesis Analysis
Carbohydrazide, a related compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Its single crystal has been cultured with a slow evaporation method . The crystal belongs to the Monoclinic crystal system .Molecular Structure Analysis
The molecular structure and crystal structure of carbohydrazide have been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .Chemical Reactions Analysis
Cyanoacetohydrazides, which are related to carbohydrazides, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
- Synthesis and Polymerization : Multifunctional 2-vinylcyclopropanes, related to 2-Ethoxycyclopropane-1-carbohydrazide, have been synthesized and utilized in radical polymerization to create transparent crosslinked polymers. These polymers have applications in materials science due to their unique properties and low shrinkage volume during polymerization (Moszner, Zeuner, & Rheinberger, 1997).
Plant Biology
- Ethylene Biosynthesis and Inhibition : Cyclopropane and its derivatives, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene is a crucial plant hormone, and its inhibition can significantly affect plant growth, fruit ripening, and senescence. Research on 1-Methylcyclopropene demonstrates its utility in understanding ethylene's role in plants and its potential applications in agriculture and horticulture (Blankenship & Dole, 2003).
Drug Development
- Bioactive Cyclopropane Derivatives : Cyclopropane derivatives have shown potential in drug development. Studies on 1,2-cyclopropane carbohydrates, which share structural similarities with 2-Ethoxycyclopropane-1-carbohydrazide, have revealed bioactivity in cancer cell lines. The mechanism involves enzymatic cyclopropane ring opening and formation of covalent bonds with target enzymes. Such compounds could be used as pharmaceuticals or as probes in protein trafficking (Lassueur, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethoxycyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-5-3-4(5)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWKLHLKDFWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycyclopropane-1-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)

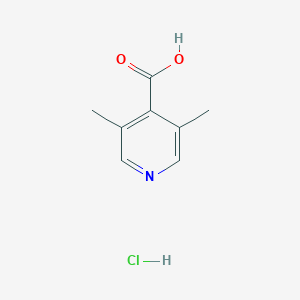
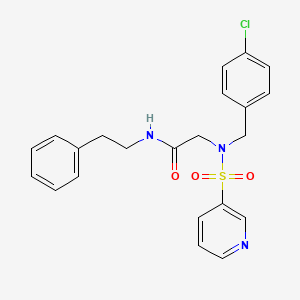
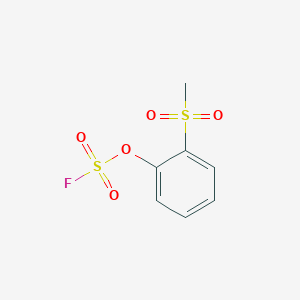
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)
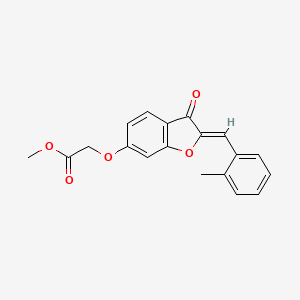
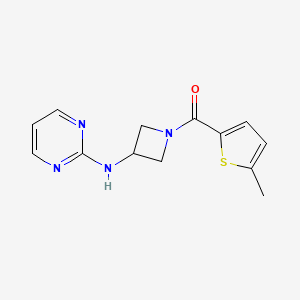
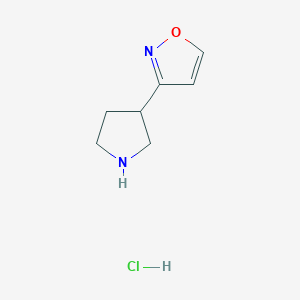
![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)
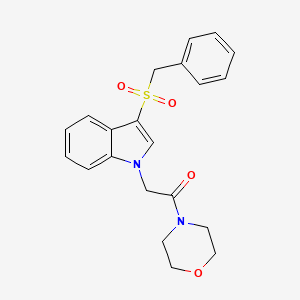
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)